Tribenoside

Catalog No.
S545791
CAS No.
10310-32-4
M.F
C29H34O6
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tribenoside

CAS Number

10310-32-4

Product Name

Tribenoside

IUPAC Name

(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol

Molecular Formula

C29H34O6

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27-,28-,29?/m1/s1

InChI Key

ULLNJSBQMBKOJH-VIVFLBMVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ba 21401, Ba-21401, Ciba 21401 Ba, Ciba 21401-Ba, ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, Glyvenol, tribenol, tribenoside, tribenoside, (alpha)-isomer, tribenoside, (beta)-isomer

Canonical SMILES

CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Isomeric SMILES

CCOC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

The exact mass of the compound Tribenoside is 478.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tribenoside (CAS 10310-32-4) is a synthetic ethyl glucofuranoside derivative that functions as a potent, non-steroidal vasoprotective and anti-inflammatory agent. Commercially supplied as a neat oil consisting of a mixture of anomers, it exhibits high solubility in organic solvents (such as DMSO, ethanol, and methylene chloride at ≥30 mg/mL) and is highly processable for lipophilic formulations . Unlike traditional plant-derived flavonoids, tribenoside offers direct pharmacological action on the microvasculature, reducing capillary permeability, inhibiting inflammatory mediators, and actively promoting basement membrane repair [1].

Generic substitution with plant-derived venoactive flavonoids (such as diosmin or hesperidin) often introduces bioavailability challenges, as these compounds typically require complex gut microbiome metabolism to achieve systemic efficacy and exhibit poor aqueous solubility [1]. Conversely, substituting with topical corticosteroids (like hydrocortisone) for local anti-inflammatory effects introduces significant risks of skin atrophy, immunosuppression, and contraindications during long-term use or pregnancy [2]. Tribenoside bridges this gap by providing a highly lipophilic, non-steroidal active pharmaceutical ingredient (API) that delivers targeted microcirculatory stabilization and quantifiable tissue regeneration without the severe adverse effect profile of steroids, making it the preferred choice for sensitive topical and suppository applications [3].

Steroid-Free Symptom Resolution Efficacy

In comparative clinical evaluations for hemorrhoidal disease, formulations containing tribenoside demonstrated superior reduction in subjective symptoms compared to 1% hydrocortisone preparations. Specifically, tribenoside-based suppositories achieved a mean subjective symptom score reduction of -4.23 from baseline, compared to a -2.53 reduction for hydrocortisone [1]. This validates tribenoside as a high-efficacy, non-steroidal alternative that avoids corticosteroid-related adverse events.

Evidence DimensionSubjective symptom score reduction
Target Compound DataTribenoside formulation (-4.23 from baseline)
Comparator Or Baseline1% Hydrocortisone formulation (-2.53 from baseline)
Quantified Difference67% greater reduction in subjective symptom scores
ConditionsDouble-blind clinical evaluation of hemorrhoidal symptoms

Allows formulators to create highly effective, steroid-free topical therapeutics that avoid the regulatory and physiological risks of corticosteroids.

Low-Temperature Formulation Compatibility

Tribenoside is supplied as a neat oil that is highly compatible with low-temperature suppository and cream manufacturing. While some high-melting APIs require heating to 130°C for uniform dispersion, tribenoside can be seamlessly incorporated into lipophilic matrices (such as Suppocire A/NB) at 50-60°C [1]. This low-temperature processability prevents the thermal degradation of the active ingredient, significantly reducing the generation of unknown impurities and related substances in the final dosage form.

Evidence DimensionRequired processing temperature for suppository matrices
Target Compound DataTribenoside (50-60°C)
Comparator Or BaselineHigh-melting APIs requiring up to 130°C
Quantified Difference~70°C reduction in thermal processing requirements
ConditionsIndustrial suppository manufacturing with lipophilic bases

Significantly lowers energy costs and thermal degradation risks during large-scale manufacturing, ensuring higher purity in the final product.

Tissue Regeneration and Basement Membrane Repair

Unlike simple local anesthetics or passive emollients, tribenoside actively promotes tissue regeneration at the cellular level. In vitro studies on HaCaT keratinocytes demonstrate that treatment with 30 µM tribenoside upregulates the expression of laminin alpha5—a critical structural component of the basement membrane—by fourfold compared to untreated control cells[1].

Evidence DimensionLaminin alpha5 expression
Target Compound DataTribenoside (30 µM)
Comparator Or BaselineUntreated control cells
Quantified Difference4-fold increase in expression
ConditionsHaCaT keratinocyte cell culture assay

Justifies the selection of tribenoside for formulations requiring active wound healing and re-epithelialization, rather than mere symptomatic relief.

Direct Histamine Release Inhibition

Tribenoside provides a quantifiable mechanism for its anti-edematous effects by acting as a direct antagonist to inflammatory mediators. In isolated rat peritoneal cells, tribenoside effectively inhibited compound 48/80-induced histamine release with an EC50 of 10 µg/mL . This direct pharmacological action differentiates it from purely structural venotonics that do not actively suppress local amine release.

Evidence DimensionInhibition of compound 48/80-induced histamine release
Target Compound DataTribenoside (EC50 = 10 µg/mL)
Comparator Or BaselineUntreated baseline
Quantified DifferencePotent inhibition at microgram concentrations
ConditionsIsolated rat peritoneal cells

Provides a measurable pharmacological benchmark for anti-inflammatory activity, critical for QC and formulation targeting localized edema.

Non-Steroidal Proctological Formulations

Ideal for creams and suppositories targeting hemorrhoidal disease where avoiding corticosteroid side effects (like skin atrophy) is paramount. Tribenoside's superior subjective symptom reduction (-4.23 vs -2.53 for hydrocortisone) makes it a primary choice for high-efficacy over-the-counter and prescription alternatives [1].

Low-Temperature Suppository Manufacturing

Highly compatible with lipophilic bases processed at 50-60°C, making it an excellent API for manufacturers looking to reduce thermal degradation and minimize impurity profiles during scale-up, avoiding the 130°C heating requirements of alternative compounds [2].

Wound Healing and Tissue Regeneration Therapeutics

Suitable for topical applications requiring active re-epithelialization and basement membrane repair, utilizing its proven ability to upregulate laminin alpha5 in keratinocytes by fourfold compared to baseline[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

478.23553880 Da

Monoisotopic Mass

478.23553880 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z7N0Y673NU

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05A - Agents for treatment of hemorrhoids and anal fissures for topical use
C05AX - Other agents for treatment of hemorrhoids and anal fissures for topical use
C05AX05 - Tribenoside
C - Cardiovascular system
C05 - Vasoprotectives
C05C - Capillary stabilizing agents
C05CX - Other capillary stabilizing agents
C05CX01 - Tribenoside

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

10310-32-4

Wikipedia

Tribenoside

Dates

Last modified: 08-15-2023
1: Kikkawa Y, Takaki S, Matsuda Y, Okabe K, Taniguchi M, Oomachi K, Samejima T, Katagiri F, Hozumi K, Nomizu M. The influence of Tribenoside on expression and deposition of epidermal laminins in HaCaT cells. Biol Pharm Bull. 2010;33(2):307-10. PubMed PMID: 20118558.
2: Lorenc Z, Gökçe Ö. Tribenoside and lidocaine in the local treatment of hemorrhoids: an overview of clinical evidence. Eur Rev Med Pharmacol Sci. 2016 Jun;20(12):2742-51. Review. PubMed PMID: 27383331.
3: Kalbhen DA, Felten K. Effects of tribenoside (Glyvenol) on experimental osteoarthrosis. Pharmacology. 1979;19(2):68-74. PubMed PMID: 583363.
4: Kalbhen DA, Scherbach E, Felten K. [Histology of the antiarthritic effect of tribenoside in experimental gonarthrosis]. Z Rheumatol. 1981 Mar-Apr;40(2):72-86. German. PubMed PMID: 6895141.
5: Sioufi A, Pommier F. Biotransformation of tribenoside into benzoic acid in man. Eur J Drug Metab Pharmacokinet. 1982;7(3):223-8. PubMed PMID: 6897385.
6: Kalbhen DA, Scherbach E, Felten K. Histological investigations of the antiarthrotic effect of tribenoside (Glyvenol) in experimental osteoarthrosis. J Rheumatol. 1983 Apr;10(2):267-81. PubMed PMID: 6345770.
7: Endo H, Kawada A, Yudate T, Aragane Y, Yamada H, Tezuka T. Drug eruption due to tribenoside. Contact Dermatitis. 1999 Oct;41(4):223. PubMed PMID: 10515105.
8: Plenis A, Konieczna L, Miękus N, Bączek T. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. Chromatographia. 2013 Mar;76(5-6):255-265. Epub 2012 Nov 1. PubMed PMID: 23482886; PubMed Central PMCID: PMC3585984.
9: Kubicsek T, Kazy Z, Czeizel AE. Teratogenic potential of tribenoside, a drug for the treatment of haemorrhoids and varicose veins--a population-based case--control study. Reprod Toxicol. 2011 May;31(4):464-9. doi: 10.1016/j.reprotox.2010.12.001. Epub 2010 Dec 21. PubMed PMID: 21182931.
10: Inoue A, Tamagawa-Mineoka R, Katoh N, Kishimoto S. Allergic contact dermatitis caused by tribenoside. Contact Dermatitis. 2009 Jun;60(6):349-50. doi: 10.1111/j.1600-0536.2009.01544.x. PubMed PMID: 19489977.
11: Spinella G, Majorana M. [Tribenoside in the treatment of varicose disease of the lower limbs: controlled clinical study]. Clin Ter. 1982 Jun 30;101(6):587-601. Italian. PubMed PMID: 6751664.
12: Muschietti B. [Clinical double blind trial with natural diosmin, synthetic diosmin and tribenoside (author's transl)]. Schweiz Rundsch Med Prax. 1978 Sep 26;67(39):1449-52. French. PubMed PMID: 362404.
13: Wilhelmi G. Regeneration-promoting properties of tribenoside in Amblystoma mexicanum. Pharmacology. 1976;14(5):397-404. PubMed PMID: 1037626.
14: Majer H. Stabilization of rat erythrocytes against the haemolytic effect of glass particles by tribenoside. Agents Actions. 1975 May;5(2):161-3. PubMed PMID: 1174008.
15: Jaques R, Keberle H, Riesterer L, Schmid K. On the percutaneous absorption of tribenoside applied topically to the mouse ear. Experientia. 1969 Oct 15;25(10):1023-4. PubMed PMID: 4243405.
16: Jaques R. The pharmacological activity of tribenoside. Pharmacology. 1977;15(5):445-60. PubMed PMID: 578928.
17: Rüegg M, Jaques R. Tribenoside as an inhibitor of chemically induced histamine release. Experientia. 1974 Apr 15;30(4):399-401. PubMed PMID: 4135153.
18: Wilhelmi G. [Preventive effect of tribenoside in spontaneous arthrosis of the mouse]. Z Rheumatol. 1977 Mar-Apr;36(3-4):112-9. German. PubMed PMID: 577067.
19: Wilhelmi G, Faust R. Suitability of the C57 black mouse as an experimental animal for the study of skeletal changes due to ageing, with special reference to osteo-arthrosis and its response to tribenoside. Pharmacology. 1976;14(4):289-96. PubMed PMID: 947093.
20: Wilhelmi G. [Effect of orally administered tribenoside on wound healing in the normal rat skin]. Arzneimittelforschung. 1974 Jun;24(6):934-7. German. PubMed PMID: 4408053.

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